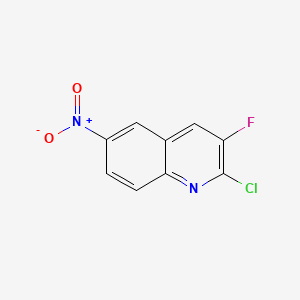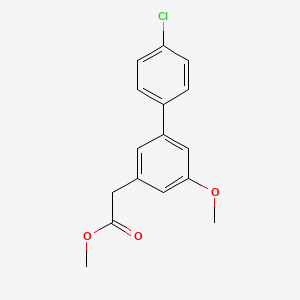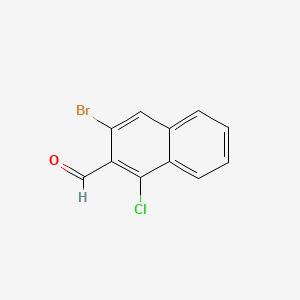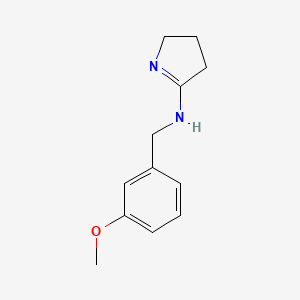![molecular formula C19H24N2O2 B13932482 Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which imparts distinct chemical and physical properties. The presence of a cyano group and a carbamate moiety further enhances its reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with a nucleophile like a Grignard reagent or an organolithium compound.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Carbamate Formation: The final step involves the formation of the carbamate moiety through the reaction of the intermediate with benzyl chloroformate and a suitable base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The cyano group and carbamate moiety play crucial roles in its binding affinity and inhibitory potency.
Comparación Con Compuestos Similares
Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate can be compared with other similar compounds, such as:
Benzyl (2-oxospiro[3.5]nonan-7-yl)(methyl)carbamate: Similar spirocyclic structure but with an oxo group instead of a cyano group.
Benzyl (1-oxo-1-phenylpropan-2-yl)carbamate: Contains a phenyl group and an oxo group, differing in the core structure and functional groups.
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate: Features a chlorophenyl group and an oxo group, providing different reactivity and applications.
The uniqueness of Benzyl (2-cyanospiro[3
Propiedades
Fórmula molecular |
C19H24N2O2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
benzyl N-(2-cyanospiro[3.5]nonan-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C19H24N2O2/c1-21(18(22)23-14-15-5-3-2-4-6-15)17-7-9-19(10-8-17)11-16(12-19)13-20/h2-6,16-17H,7-12,14H2,1H3 |
Clave InChI |
NNRXVERKOSLVEF-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC2(CC1)CC(C2)C#N)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


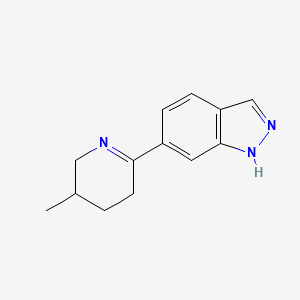


![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
